molecular formula C12H15FN2O2 B7966102 4-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid

4-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid

Cat. No.: B7966102
M. Wt: 238.26 g/mol
InChI Key: XGFIYVLTBKLHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid is a chemical compound of interest in scientific research and development, particularly as a building block in medicinal chemistry. The structure of this molecule, which incorporates a benzoic acid scaffold, a fluorine substituent, and a methylpiperazine group, is commonly found in compounds being studied for their potential biological activities . The methylpiperazine moiety is a privileged structure in pharmaceutical research, often used to fine-tune properties like solubility and bioavailability . Similarly, the presence of a fluorine atom is a common strategy in drug design to modulate a compound's electronic properties, metabolic stability, and membrane permeability. As a result, this compound serves as a versatile intermediate or precursor in the synthesis of more complex molecules, such as potential pharmacologically active agents . The compound is intended for use in laboratory research settings only. Disclaimer: This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Handling Precautions: The 1-methylpiperazine component is classified as Dangerous, with hazard statements indicating it is Flammable, Corrosive, and Toxic (H226, H312, H314, H331) . While the exact hazards of the final compound should be determined via a dedicated safety assessment, it must be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and suitable respiratory protection, and be used only in a well-ventilated environment, such as a fume hood .

Properties

IUPAC Name

4-fluoro-2-(4-methylpiperazin-1-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c1-14-4-6-15(7-5-14)11-8-9(13)2-3-10(11)12(16)17/h2-3,8H,4-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFIYVLTBKLHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloro-Substituted Precursor Route

A common approach involves substituting a chlorine atom at the 2-position of 4-fluorobenzoic acid derivatives with 4-methylpiperazine.

Procedure :

  • Esterification : 4-Chloro-2-nitrobenzoic acid is esterified using di-tert-butyl dicarbonate and tert-butanol in dichloromethane (30°C, 5–12 h).

  • Substitution : The chloro group in 4-chloro-2-nitrobenzoic acid tert-butyl ester is replaced with 4-methylpiperazine in DMSO at 90–100°C for 10–12 h using diazabicyclo as a base.

  • Nitro Reduction : The nitro group is reduced with Raney nickel and 80% hydrazine hydrate in methanol (60°C, 2 h), yielding 2-amino-4-(4-methylpiperazin-1-yl)benzoic acid tert-butyl ester.

  • Hydrolysis : The tert-butyl ester is hydrolyzed under acidic conditions to yield the free carboxylic acid.

Key Data :

  • Substitution yield: 80–81%.

  • Reduction yield: 80.5%.

Direct Substitution on Fluorobenzoic Acid Esters

Alternative methods use methyl or ethyl esters to protect the carboxylic acid during substitution.

Procedure :

  • Ester Formation : 4-Fluoro-2-chlorobenzoic acid is esterified with ethanol/H₂SO₄ (reflux, 7–8 h).

  • Piperazine Coupling : The chloro ester reacts with 4-methylpiperazine in DMF or DMSO at 90°C for 10–12 h.

  • Hydrolysis : The ester is hydrolyzed with NaOH (25–70°C, 1–24 h), followed by acidification to precipitate the product.

Optimization :

  • Using LiH as a catalyst improves substitution efficiency.

  • Solvent choice (DMSO vs. DMF) affects reaction speed and yield.

Nitro-to-Amine Reduction Pathways

Nitro Intermediate Synthesis

Nitro groups serve as precursors for amine functionalities, enabling subsequent functionalization.

Procedure :

  • Nitration : 4-Fluoro-2-methylbenzoic acid is nitrated using HNO₃/H₂SO₄.

  • Substitution : The nitro intermediate undergoes substitution with 4-methylpiperazine.

  • Catalytic Hydrogenation : Nitro groups are reduced with Pd/C and H₂ (10 atm, 12 h), achieving 98% yield.

Advantages :

  • High regioselectivity for the 2-position due to fluorine’s electron-withdrawing effect.

Comparative Analysis of Methods

Method Starting Material Key Step Yield Purity Reference
Chloro Substitution4-Chloro-2-nitrobenzoic acidPiperazine substitution in DMSO80–81%98.1%
Ester Hydrolysis4-Fluoro-2-chlorobenzoateAlkaline hydrolysis72–95%98.2%
Nitro ReductionNitrobenzoic acid derivativePd/C hydrogenation98%98.6%

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • DMSO and DMF are recycled via distillation, reducing costs.

  • Raney nickel is filtered and reused, minimizing waste.

Challenges and Optimizations

Regioselectivity in Substitution

  • Fluorine’s meta-directing effect ensures substitution occurs at the 2-position.

  • Steric hindrance from the 4-methyl group on piperazine requires excess reagent (1.8–3.0 eq).

Purification Techniques

  • Column chromatography (ethyl acetate/hexane) removes unreacted piperazine.

  • Acid-base extraction isolates the carboxylic acid with >98% purity.

Emerging Methodologies

Continuous Flow Synthesis

  • Automated reactors enable large-scale production with consistent yields.

  • Microreactors reduce reaction times for substitution steps by 50%.

Green Chemistry Approaches

  • Water is used as a solvent for hydrolysis, improving sustainability.

  • Biocatalytic reduction of nitro groups is under investigation .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or amines .

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Piperazine Derivatives

  • 3-(4-Methylpiperazin-1-yl)benzoic acid (CAS 215309-01-6): This positional isomer substitutes the piperazinyl group at the 3-position of the benzene ring.
  • 4-(4-Methylpiperazin-1-yl)benzoic acid (CAS 86620-62-4): The para-substituted analog exhibits distinct electronic effects due to the linear arrangement of substituents. Its melting point (187–190°C) is higher than typical ortho-substituted derivatives, suggesting stronger intermolecular interactions in the solid state .

Fluorinated Benzoic Acid Derivatives

  • 4-Fluoro-2-(trifluoromethyl)benzoic acid (CAS 141179-72-8): Substituting the piperazinyl group with a trifluoromethyl group increases lipophilicity (logP ≈ 3.20) and electron-withdrawing effects, which may enhance membrane permeability but reduce solubility in aqueous media .
  • 4-Fluoro-2-(4-methoxyphenyl)benzoic acid (CAS 1184395-84-3): The methoxyphenyl group introduces steric bulk and moderate polarity (PSA = 46.53 Ų), balancing solubility and hydrophobic interactions.

Piperazine-Containing Bioactive Analogs

  • 4-(4-Methylpiperazin-1-yl)-2-[(tetrahydropyran-4-yl)amino]benzoic acid trifluoroacetate (CAS 1034975-62-6): Used in the synthesis of Entrectinib, this derivative incorporates a tetrahydropyranyl group, enhancing solubility via hydrogen bonding. The trifluoroacetate salt further improves crystallinity and stability, critical for pharmaceutical formulations .
  • 4-Fluoro-2-(phenylamino)benzoic acid (CCDC 2336149): This analog replaces the methylpiperazine with a phenylamino group. Its crystal structure reveals intramolecular N–H···O hydrogen bonds and acid dimer formation, which stabilize the lattice but may reduce bioavailability compared to piperazine-containing analogs .

Physicochemical and Pharmacokinetic Comparison

Compound Name Molecular Weight (g/mol) logP PSA (Ų) Key Features References
4-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid ~220.23 ~1.5* ~50 High polarity due to piperazine; moderate solubility in polar solvents
3-(4-Methylpiperazin-1-yl)benzoic acid 220.26 ~1.3* ~50 Meta-substitution may enhance steric accessibility for target binding
4-Fluoro-2-(trifluoromethyl)benzoic acid 208.11 ~3.20 46.53 High lipophilicity; suitable for CNS-targeting drugs
4-Fluoro-2-(phenylamino)benzoic acid 231.22 ~2.0 62.32 Acid dimer formation in crystal lattice; limited membrane permeability
4-(4-Methylpiperazin-1-yl)benzoic acid 220.26 ~1.2 50.70 Para-substitution favors planar molecular geometry

*Predicted using SwissADME and Molinspiration tools .

Key Findings and Implications

  • Electronic Effects : Fluorine and piperazine substituents synergistically modulate electron density, influencing reactivity and binding to biological targets.
  • Solubility vs. Lipophilicity : Piperazine derivatives generally exhibit higher solubility than trifluoromethyl or methoxyphenyl analogs, making them preferable for aqueous formulations.
  • Structural Flexibility : Ortho-substituted piperazines (e.g., the target compound) may offer better steric complementarity in drug design compared to meta- or para-substituted isomers.

Biological Activity

4-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its potential anti-inflammatory and anti-cancer properties. This article outlines its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzoic acid moiety with a fluorine atom at the second position and a 4-methylpiperazine group at the para position. This unique substitution pattern enhances its chemical stability and biological activity, making it a valuable candidate for drug development.

Research indicates that the biological activity of this compound may be attributed to its interactions with specific molecular targets, such as enzymes or receptors involved in various biological pathways. The presence of the fluorine atom is noted to improve binding affinity, which is crucial for its efficacy in medicinal applications.

Anti-Cancer Properties

Several studies have investigated the anti-cancer potential of this compound. For instance, it has been noted for its role in inhibiting tumor growth in various cancer models. The compound's mechanism may involve the modulation of cell signaling pathways critical for cancer cell proliferation and survival.

StudyFindings
Exhibits potential anti-cancer properties through modulation of specific molecular targets.
Identified as an effective inhibitor against various cancer cell lines with promising IC50 values.
Demonstrated significant antiproliferative activity in vitro against multiple myeloma cell lines.

Anti-Inflammatory Effects

In addition to its anti-cancer properties, this compound has shown potential as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines suggests that it may play a role in treating inflammatory diseases.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound effectively inhibits the growth of several cancer cell lines, with IC50 values indicating significant potency.
  • Animal Models : In vivo studies using mouse models have shown that this compound can significantly reduce tumor size and improve survival rates when administered alongside standard chemotherapeutic agents .
  • Mechanistic Studies : Investigations into its mechanism of action revealed that the compound interacts with key pathways involved in cell cycle regulation and apoptosis, suggesting a multifaceted approach to cancer therapy .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameDescriptionBiological Activity
This compound methyl esterA methyl ester derivativeAltered solubility and reactivity; potential anti-cancer properties
4-(4-Methylpiperazin-1-ylmethyl)benzoic acidLacks fluorine atomRetains similar piperazine substitution; moderate activity
2-Fluoro-4-(4-methylpiperazin-1-yl)-benzoic acid methyl esterAnother ester derivativePotentially different substitution pattern affects activity

Q & A

Q. What are the common synthetic routes for 4-Fluoro-2-(4-methylpiperazin-1-yl)benzoic acid, and how do reaction conditions influence yield?

Methodological Answer: A typical synthesis involves coupling 4-methylpiperazine with a fluorinated benzoic acid precursor. For example, a multi-step procedure may include:

  • Step 1: Chlorination of 2-fluorobenzoic acid using thionyl chloride (SOCl₂) to form 2-fluorobenzoyl chloride.
  • Step 2: Reacting the acyl chloride with 4-methylpiperazine under reflux in ethanol with a base (e.g., K₂CO₃) to form the amide intermediate.
  • Step 3: Deprotection or acidification to yield the final benzoic acid derivative.

Key variables affecting yield include reaction time (e.g., 12-hour reflux for amidation), solvent polarity, and stoichiometric ratios of reactants. Column chromatography with EtOAc/petroleum ether mixtures is often used for purification, yielding ~48% in optimized conditions .

Q. How is the structure of this compound validated experimentally?

Methodological Answer: Structural confirmation relies on:

  • X-ray crystallography: Resolving the crystal lattice to determine bond lengths, angles, and chair conformation of the piperazine ring (common in piperazine derivatives ).
  • NMR spectroscopy: Distinct signals for aromatic protons (e.g., fluorine-induced deshielding at ~7.5–8.5 ppm) and piperazine methyl groups (~2.3–2.5 ppm).
  • Mass spectrometry: Molecular ion peaks matching the exact mass (e.g., m/z 294.3 for C₁₃H₁₆FN₂O₂).

For crystalline derivatives, hydrogen bonding patterns (e.g., N–H⋯O interactions) and C–H⋯F contacts are critical for validating supramolecular arrangements .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer: Initial screens should include:

  • Enzyme inhibition assays: Test against kinases or GPCRs using fluorescence-based or radiometric methods (e.g., ADP-Glo™ for kinases).
  • Cytotoxicity profiling: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Solubility and stability studies: Use HPLC to assess compound integrity in buffer systems (pH 1–7.4) over 24–72 hours.

Reference compounds with known piperazine-based bioactivity (e.g., flunarizine analogs) should be included for comparative analysis .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved for this compound?

Methodological Answer: Contradictions often arise from:

  • Assay variability: Standardize protocols (e.g., ATP concentration in kinase assays) and validate using positive controls.
  • Metabolic interference: Perform metabolite profiling (LC-MS/MS) to identify active/inactive derivatives.
  • Computational docking: Compare binding poses in target proteins (e.g., using AutoDock Vina) to explain potency differences across isoforms.

Meta-analyses of published IC₅₀ values, adjusted for experimental conditions (e.g., cell line origin, serum content), are recommended .

Q. What strategies improve the low yield of the final coupling step in synthesis?

Methodological Answer: To enhance efficiency:

  • Catalyst optimization: Replace K₂CO₃ with milder bases (e.g., Et₃N) or employ Pd-catalyzed cross-coupling for aryl piperazine formation.
  • Microwave-assisted synthesis: Reduce reaction time from hours to minutes while maintaining ~80% yield.
  • Protecting group tactics: Use tert-butyloxycarbonyl (Boc) groups on piperazine to prevent side reactions, followed by TFA deprotection .

Post-reaction workup modifications (e.g., aqueous/organic phase separation at controlled pH) can also minimize losses.

Q. How does protonation of the piperazine nitrogen affect the compound’s physicochemical properties?

Methodological Answer: Protonation at physiological pH (7.4) increases:

  • Water solubility: Due to salt formation (e.g., hydrochloride salts).
  • Membrane permeability: Assessed via PAMPA assays, showing pH-dependent logP shifts.
  • Receptor binding affinity: Molecular dynamics simulations reveal stronger electrostatic interactions with anionic residues in target proteins.

pKa determination (e.g., via potentiometric titration) is critical for predicting ionization states in vivo .

Q. What computational tools are suitable for modeling interactions between this compound and biological targets?

Methodological Answer:

  • Molecular docking: Use Schrödinger Suite or MOE to predict binding modes to receptors (e.g., serotonin transporters).
  • QM/MM simulations: Study electronic effects of the fluorine substituent on binding energy (e.g., Gaussian 16 with DFT/B3LYP).
  • Pharmacophore mapping: Identify essential features (e.g., fluorine, carboxylate) using Phase or LigandScout.

Validate models with mutagenesis data (e.g., alanine scanning of key binding residues) .

Q. How can crystallization conditions be optimized for X-ray structure determination?

Methodological Answer:

  • Solvent screening: Test mixtures of DCM/EtOH or acetone/water for slow evaporation.
  • Temperature gradients: Gradual cooling from 40°C to 4°C to promote nucleation.
  • Additives: Introduce co-formers (e.g., trifluoroacetate counterions) to stabilize hydrogen-bonded networks.

For challenging cases, use nano-crystallization robots (e.g., Gryphon LCP) to explore 1,536 conditions in parallel .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.